An In-depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.1.0]hexane-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.1.0]hexane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.1.0]hexane-3-carboxylic acid, a conformationally rigid carbocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by a fused cyclopropane and cyclopentane ring system, offers a valuable scaffold for the design of potent and selective therapeutic agents. The inherent rigidity of the bicyclo[3.1.0]hexane core allows for precise control over the spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Bicyclo[3.1.0]hexane-3-carboxylic acid, with a particular focus on its role in drug development.
Physicochemical Properties
The physicochemical properties of Bicyclo[3.1.0]hexane-3-carboxylic acid are crucial for its application in medicinal chemistry, influencing its solubility, membrane permeability, and pharmacokinetic profile. While experimental data for the 3-carboxylic acid isomer is not extensively reported, data from closely related isomers and derivatives, along with computational predictions, provide valuable insights.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 13388-51-7 | [1] |
| IUPAC Name | bicyclo[3.1.0]hexane-3-carboxylic acid | [1] |
| Melting Point | ~60 °C (for 6-isomer) | (Experimental value for the isomeric Bicyclo[3.1.0]hexane-6-carboxylic acid, serving as an estimate) |
| Boiling Point | Not available | |
| pKa | ~4.0–4.6 | [2] (Estimated based on the pKa range of other saturated bicyclic carboxylic acids) |
| XLogP | 1.1 | [1] (Computationally predicted) |
| Solubility | Moderately soluble in polar organic solvents | [3] (Inferred from derivatives) |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the rigid bicyclic structure and the numerous coupling interactions between the protons. The proton of the carboxylic acid group would appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 126, along with characteristic fragmentation patterns.
Synthesis and Reactivity
Synthesis
The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through several strategies, with intramolecular cyclopropanation being a common and effective method. A plausible synthetic route to Bicyclo[3.1.0]hexane-3-carboxylic acid can be conceptualized starting from cyclopentenone, as has been demonstrated for related derivatives.[5]
Caption: The role of the bicyclo[3.1.0]hexane scaffold in drug design.
Applications as a Glutamate Analog
A prominent application of the bicyclo[3.1.0]hexane scaffold is in the design of constrained analogs of the neurotransmitter glutamate. [5]The flexible nature of glutamate allows it to adopt multiple conformations, leading to its interaction with a wide range of receptors. By incorporating the bicyclo[3.1.0]hexane core, researchers can create glutamate analogs that are locked into a specific conformation, thereby achieving selectivity for particular subtypes of metabotropic glutamate receptors (mGluRs). For instance, (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a potent and selective agonist for group II mGluRs and has been investigated for its anxiolytic and anticonvulsant properties. [5][6]This demonstrates the power of using the bicyclo[3.1.0]hexane scaffold to dissect the pharmacology of glutamate receptors. [7]
Use in PROTACs and Protein Degraders
The bicyclo[3.1.0]hexane moiety is also finding utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties is a critical component of a PROTAC, and its rigidity can significantly impact the efficacy of the degrader. The bicyclo[3.1.0]hexane unit can be incorporated into these linkers to provide conformational rigidity, which can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. [8][9]Bicyclo[3.1.0]hexane-3-carboxylic acid is listed as a protein degrader building block by some chemical suppliers, highlighting its potential in this area.
Conclusion
Bicyclo[3.1.0]hexane-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a powerful tool for the design of conformationally constrained molecules with enhanced potency and selectivity. The ability of this scaffold to mimic the bioactive conformations of endogenous ligands, such as glutamate, has led to the development of important pharmacological tool compounds. As our understanding of the importance of molecular conformation in drug-receptor interactions continues to grow, the utility of rigid scaffolds like bicyclo[3.1.0]hexane is likely to expand further, particularly in the design of next-generation therapeutics such as PROTACs.
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